4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene
Beschreibung
4-[3-(3-Methoxyphenoxy)propoxy]-1,2-dimethylbenzene is an organic compound characterized by its complex aromatic structure. This compound features a benzene ring substituted with methoxyphenoxy and propoxy groups, making it a molecule of interest in various chemical and industrial applications due to its unique properties.
Eigenschaften
IUPAC Name |
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-9-18(12-15(14)2)21-11-5-10-20-17-7-4-6-16(13-17)19-3/h4,6-9,12-13H,5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFFLQOVEJNJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=CC=CC(=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with 1,2-dimethylbenzene (o-xylene) and 3-methoxyphenol.
Etherification: 3-Methoxyphenol is reacted with 1-bromo-3-chloropropane under basic conditions to form 3-(3-methoxyphenoxy)propane.
Coupling Reaction: The intermediate 3-(3-methoxyphenoxy)propane is then coupled with 1,2-dimethylbenzene using a Friedel-Crafts alkylation reaction, typically catalyzed by aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.
Reduction: The aromatic ring can be reduced under specific conditions, though this is less common due to the stability of the aromatic system.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products
Oxidation: Formation of 3-(3-hydroxyphenoxy)propoxy-1,2-dimethylbenzene.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated derivatives at specific positions on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene is used as a building block for more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new materials.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity. The presence of the methoxy group can influence the compound’s interaction with biological molecules, making it a candidate for drug development studies.
Medicine
While not a drug itself, this compound’s derivatives could be explored for medicinal properties, particularly in the development of new pharmaceuticals targeting specific pathways influenced by its structure.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, resins, and other materials where its aromatic structure imparts desirable physical and chemical properties.
Wirkmechanismus
The mechanism by which 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene exerts its effects depends on its specific application. In chemical reactions, its aromatic ring and substituents influence reactivity and stability. In biological systems, the methoxy group can affect binding interactions with enzymes or receptors, potentially altering biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)propoxybenzene: Similar structure but with different substitution patterns.
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in functional groups and reactivity.
3-(4-Methoxyphenyl)propionic acid: Similar backbone but with a carboxylic acid group instead of the propoxy linkage.
Uniqueness
4-[3-(3-Methoxyphenoxy)propoxy]-1,2-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxyphenoxy and propoxy groups on a dimethylbenzene core makes it versatile for various applications, distinguishing it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
